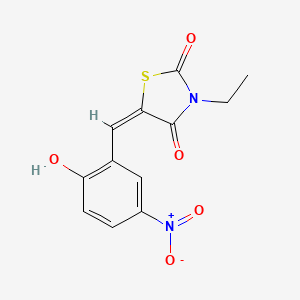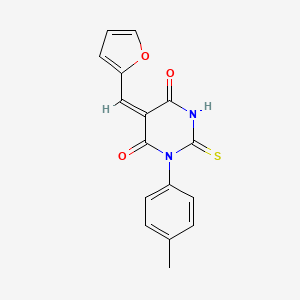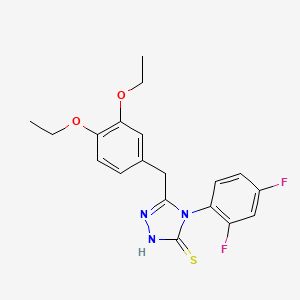![molecular formula C19H14ClF3N2O2 B4665478 N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4665478.png)
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
描述
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. This molecule is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and progression of certain cancers.
作用机制
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide works by selectively inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are a type of white blood cell that is often involved in the development of cancer. By inhibiting BTK, N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can effectively inhibit the growth and survival of cancer cells in vitro and in vivo. This molecule has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to enhance the activity of other cancer drugs, such as rituximab, which is commonly used to treat lymphoma.
实验室实验的优点和局限性
One of the advantages of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its selectivity for BTK, which allows for more targeted inhibition of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has shown promising results in preclinical studies, suggesting that it may be an effective treatment option for certain types of cancer. However, one limitation of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its potential for off-target effects, which could lead to unwanted side effects in patients.
未来方向
There are several potential future directions for the study of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One area of focus could be the development of combination therapies that incorporate N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide with other cancer drugs, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the use of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in combination with targeted therapies that are designed to inhibit other proteins involved in cancer development and progression. Finally, more research is needed to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in human clinical trials, which could ultimately lead to its approval for use in cancer patients.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been the subject of several scientific studies that have investigated its potential use in treating various types of cancer. These studies have shown that N-(3-chloro-2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a potent inhibitor of BTK, which is known to play a critical role in the development and progression of certain cancers, including leukemia, lymphoma, and multiple myeloma.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-11-14(20)6-4-7-15(11)24-17(26)10-25-9-13(18(27)19(21,22)23)12-5-2-3-8-16(12)25/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWTYXXTFADKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-ethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4665395.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665407.png)

![7-(2-furyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4665421.png)

![N-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B4665433.png)
![N-(2-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4665443.png)
![(2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4665452.png)

![ethyl 2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4665469.png)

![5-(3,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665488.png)
![N-[3-[(cyclohexylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4665489.png)
![2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4665494.png)